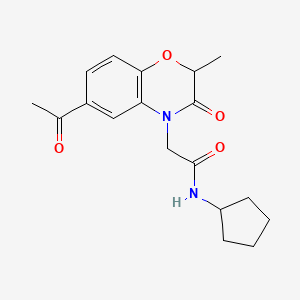
2-(3-oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is a chemical compound belonging to the benzoxazine family Benzoxazines are heterocyclic compounds characterized by a fused benzene and oxazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid typically involves the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor, such as a phenol derivative, with a diacid chloride or anhydride to form the benzoxazine ring.
Oxidation: The benzoxazine ring is then oxidized to introduce the oxo group at the 3-position.
Propanoylation: The propanoyl group is introduced at the 6-position through a Friedel-Crafts acylation reaction.
Hydrolysis: Finally, the ester group is hydrolyzed to yield the acetic acid derivative.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can further modify the compound, introducing additional functional groups.
Reduction: Reduction reactions can reduce the oxo group to a hydroxyl group.
Substitution: Substitution reactions can replace the propanoyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Friedel-Crafts acylation and other electrophilic substitution reactions are employed.
Major Products Formed:
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Derivatives with different acyl or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a lead compound for new therapeutic agents.
Industry: It is used in the production of various chemical products, including polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(3-oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
Vergleich Mit ähnlichen Verbindungen
3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid: Similar structure but lacks the propanoyl group.
3-Hydroxy-4[3,4-dihydro-3-oxo-2H-1,4-benzoxazin-4-yl]-2,2-dimethyldihydro-2H-benzopyran: Contains additional hydroxyl and dimethyl groups.
Uniqueness: 2-(3-Oxo-6-propanoyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)acetic acid is unique due to the presence of the propanoyl group, which can influence its chemical reactivity and biological activity compared to similar compounds.
Eigenschaften
IUPAC Name |
2-(3-oxo-6-propanoyl-1,4-benzoxazin-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-2-10(15)8-3-4-11-9(5-8)14(6-13(17)18)12(16)7-19-11/h3-5H,2,6-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXJJHMQIBENBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)OCC(=O)N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(4-Fluorophenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B7842925.png)
![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B7842928.png)
![4-Chloro-5-(4-fluorophenyl)-2,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B7842940.png)





